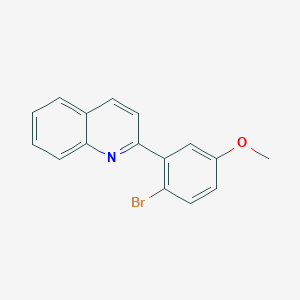![molecular formula C5H6BrCl B12282054 1-Bromo-3-chlorobicyclo[1.1.1]pentane](/img/structure/B12282054.png)
1-Bromo-3-chlorobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chlorobicyclo[1.1.1]pentane is an organic compound with the chemical formula C5H6BrCl. It is a member of the bicyclo[1.1.1]pentane family, characterized by its unique and highly strained molecular structure. This compound is typically a colorless to pale yellow liquid and is known for its instability, especially under light exposure .
Preparation Methods
The synthesis of 1-Bromo-3-chlorobicyclo[1.1.1]pentane generally involves organic synthesis reactions. The preparation method typically includes the use of suitable starting materials that undergo a series of reactions to yield the target compound. The specific synthetic routes and reaction conditions can vary depending on the desired outcome and the available reagents . Industrial production methods are designed to optimize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-3-chlorobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although the specific conditions and reagents used can vary.
Addition Reactions: Due to its strained structure, it can also participate in addition reactions, where new atoms or groups are added to the molecule.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Bromo-3-chlorobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex bicyclic compounds.
Biology and Medicine: Its unique structure makes it a valuable tool in the study of molecular interactions and the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chlorobicyclo[1.1.1]pentane involves its interaction with various molecular targets. The strained structure of the bicyclo[1.1.1]pentane core allows it to participate in unique chemical reactions that are not possible with less strained compounds. These interactions can affect molecular pathways and lead to the formation of new chemical bonds .
Comparison with Similar Compounds
1-Bromo-3-chlorobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
- 1-Bromo-3-fluorobicyclo[1.1.1]pentane
- 1-Chloro-3-fluorobicyclo[1.1.1]pentane
- 1-Bromo-3-iodobicyclo[1.1.1]pentane
These compounds share the bicyclo[1.1.1]pentane core but differ in their halogen substituents. The unique combination of bromine and chlorine in this compound gives it distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C5H6BrCl |
|---|---|
Molecular Weight |
181.46 g/mol |
IUPAC Name |
1-bromo-3-chlorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H6BrCl/c6-4-1-5(7,2-4)3-4/h1-3H2 |
InChI Key |
KSXIUDYIBUAQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) acetate](/img/structure/B12281977.png)
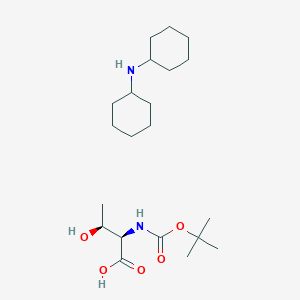

![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)

![(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12282015.png)
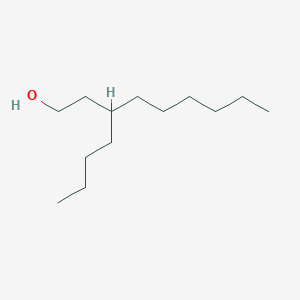
![4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid](/img/structure/B12282037.png)
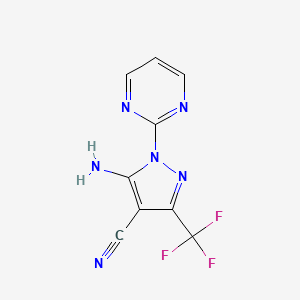
![Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)](/img/structure/B12282039.png)
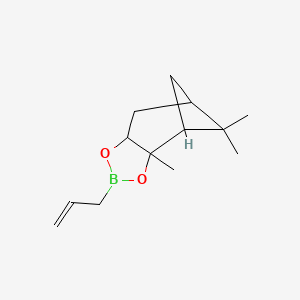
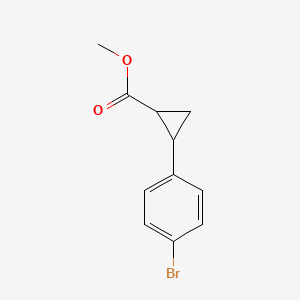
![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B12282047.png)
